N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide is a complex organic compound with a unique structure that includes a benzyl group, a chlorinated pyridine ring, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide typically involves multiple steps, starting with the preparation of the chlorinated pyridine derivative. This can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride. The subsequent steps involve the introduction of the formamido group and the benzyl group through amide bond formation and alkylation reactions, respectively. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-ethylpropanamide
- N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-propylpropanamide
Uniqueness
N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorinated pyridine ring and the formamido group allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[3-[benzyl(methyl)amino]-3-oxopropyl]-2-chloro-4,6-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-13-11-14(2)22-18(20)17(13)19(25)21-10-9-16(24)23(3)12-15-7-5-4-6-8-15/h4-8,11H,9-10,12H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMQBDXVURHGSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NCCC(=O)N(C)CC2=CC=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.